N-Acetylcytidine triacetate, specifically N4-acetylcytidine, can be found in various biological systems, particularly in eukaryotic and prokaryotic organisms. This modification is conserved across all domains of life and has been identified in transfer ribonucleic acid (tRNA) and ribosomal ribonucleic acid (rRNA) . The classification of N-Acetylcytidine triacetate falls under the broader category of nucleosides, which are further divided into nucleotides when phosphate groups are attached.
The synthesis of N-Acetylcytidine triacetate can be achieved through several methods, with one notable approach involving the acetylation of cytidine. A common method includes:
This method results in a product with a yield of 50-60% and a purity exceeding 98%, making it suitable for industrial-scale production .
The synthesis requires careful control of reaction conditions, including temperature and stirring time, to ensure optimal yields and purity. The use of dimethylformamide as a solvent facilitates the acetylation reaction by stabilizing the intermediate species formed during the process.
N-Acetylcytidine triacetate has the chemical formula with a molecular weight of approximately 285.25 g/mol . The structural representation reveals:
The compound's InChI key is NIDVTARKFBZMOT-PEBGCTIMSA-N, which provides a unique identifier for its chemical structure .
N-Acetylcytidine triacetate participates in various biochemical reactions, primarily involving:
These reactions are essential for understanding the compound's role in cellular processes, particularly in RNA modifications that affect gene expression .
The mechanism of action for N-Acetylcytidine triacetate involves its incorporation into RNA molecules, where it serves as a post-transcriptional modification. This modification stabilizes RNA structures and influences their interactions with other biomolecules.
Research indicates that enzymes such as NAT10 catalyze the acetylation process, highlighting its importance in cellular metabolism .
N-Acetylcytidine triacetate has several applications in scientific research:
N⁴-acetylcytidine (ac⁴C) represents a phylogenetically ancient RNA modification, exhibiting remarkable conservation across bacteria, archaea, and eukaryotes [1] [4]. This modification is catalyzed by conserved acetyltransferase enzymes, with N-acetyltransferase 10 (NAT10) serving as the sole known writer protein in eukaryotic systems [2] [4]. In bacteria, homologous enzymes like RimI acetyltransferase initiate ac⁴C formation, particularly in tRNA and rRNA molecules, suggesting an early evolutionary origin for this epitranscriptomic marker.
The distribution of ac⁴C across RNA types reveals conserved functional priorities. Archaeal thermophiles demonstrate significant ac⁴C enrichment in tRNAs, where it stabilizes the tertiary structure under extreme temperatures [4]. Eukaryotes exhibit conservation in 18S rRNA at position 1842, a site critical for translational fidelity across species from yeast to humans [1] [2]. This position resides within helix 45, which participates in ribosome subunit interaction, indicating that ac⁴C's structural role in the translational apparatus has been maintained through over a billion years of evolutionary divergence.
Table 1: Evolutionary Conservation Patterns of ac⁴C
Domain of Life | RNA Targets | Conserved Positions | Catalytic Enzyme |
---|---|---|---|
Bacteria | tRNA, rRNA | Variable | RimI homologs |
Archaea | tRNA | Anticodon region | Unknown acetyltransferase |
Eukaryotes | 18S rRNA, tRNA, mRNA | 18S:1842 (helix 45) | NAT10 |
Mammals | mRNA, lncRNA | CDS, 3'UTR | NAT10 |
The universal preservation of this modification underscores its fundamental biological importance, particularly in processes requiring precise RNA structure-function relationships. The persistence of dedicated enzymatic machinery across domains indicates strong selective pressure to maintain ac⁴C-mediated regulation of essential cellular functions, including translation and stress adaptation [1] [4].
ac⁴C functions as a dynamic regulator of RNA metabolism through multifaceted mechanisms that influence both structural stability and functional interactions. Biochemically, the addition of an acetyl group at the N4 position of cytidine introduces steric bulk and alters hydrogen bonding capacity, thereby modifying RNA secondary structure and protein-RNA interactions [1] [2]. These physicochemical changes underlie ac⁴C's principal roles in:
mRNA Stability Enhancement: ac⁴C deposition in mRNA coding sequences (CDS) and 3' untranslated regions (3'UTRs) protects against nuclease-mediated degradation. High-resolution mapping in human cells demonstrates that ac⁴C-modified transcripts exhibit extended half-lives (up to 40% longer) compared to unmodified counterparts [2] [4]. This stabilization occurs through reduced recruitment of decay complexes and protection against endonucleolytic cleavage. The molecular basis involves ac⁴C-induced structural changes that mask recognition sites for RNA degradation machinery.
Translation Efficiency Modulation: Position-dependent effects govern ac⁴C's impact on protein synthesis. Modifications within 5' untranslated regions (5'UTRs) facilitate 43S pre-initiation complex binding, enhancing translation initiation rates [4]. Within coding sequences, ac⁴C promotes ribosomal translocation efficiency by reducing ribosomal stalling at structurally complex regions. Ribosome profiling studies reveal that ac⁴C-modified mRNAs show 1.8-2.5-fold increased translation rates, particularly for transcripts encoding metabolic regulators and DNA repair factors [2] [5].
Codon-Specific Elongation Effects: Bioinformatics analyses identify strong enrichment of ac⁴C at wobble positions, where it fine-tunes codon-anticodon interactions. This positioning optimizes translation kinetics and fidelity, reducing frameshift errors by approximately 30% in model systems [2] [4]. The modification appears particularly important for accurate translation of low-complexity protein domains.
Coordination of Stress Responses: Under cellular stress (heat shock, oxidative conditions), NAT10-mediated ac⁴C formation increases significantly on transcripts encoding molecular chaperones and antioxidant proteins [1] [4]. This selective modification stabilizes stress-response mRNAs when global translation is suppressed, enabling rapid proteome reprogramming upon stress resolution.
Table 2: Mechanisms of ac⁴C in RNA Metabolism
Functional Role | Molecular Mechanism | Biological Consequence |
---|---|---|
mRNA Stabilization | Protection against endonucleases/exonucleases | Extended transcript half-life (up to 40% increase) |
Translation Initiation | Enhanced 43S pre-initiation complex binding to 5'UTR | 1.8-2.5× increased protein synthesis |
Translation Elongation | Reduced ribosomal stalling at modified codons | Optimized translation kinetics & fidelity |
Stress-Adaptive Response | Selective modification of stress-response transcripts | Rapid proteome reprogramming post-stress |
Structural Remodeling | Altered RNA secondary structure & protein-binding interfaces | Regulation of ribonucleoprotein complex assembly |
The central role of NAT10 as the exclusive writer enzyme positions it as a master regulator of these processes. NAT10 utilizes acetyl-CoA and ATP to catalyze ac⁴C formation, with its RNA-binding domain conferring substrate specificity [4] [5]. Depletion experiments confirm that NAT10 knockout ablates all detectable mRNA ac⁴C, resulting in global reduction of mRNA stability and translational efficiency [4].
ac⁴C exhibits distinct positional biases and functional specializations across RNA classes, reflecting specialized biological roles in different regulatory contexts:
Coding RNAs (mRNAs):In protein-coding transcripts, ac⁴C displays a pronounced gradient distribution with enrichment in coding sequences (∼62% of peaks) and 3'UTRs (∼28%), while being relatively depleted from 5'UTRs (∼10%) [2] [4]. This distribution pattern correlates with functional priorities:
Non-Coding RNAs:
Table 3: Comparative Distribution and Functions of ac⁴C Across RNA Classes
RNA Category | Specific RNA Types | Modification Hotspots | Primary Functions |
---|---|---|---|
Coding RNA | mRNA | CDS (∼62%), 3'UTR (∼28%), 5'UTR (∼10%) | Translation efficiency enhancement, transcript stabilization |
Non-Coding RNA | tRNA | D-arm (tRNASer/tRNALeu), wobble position (tRNAMet) | Structural stability, decoding accuracy |
18S rRNA | Helix 45 (position 1842), Helix 34 (position 1337) | Ribosome assembly, translational fidelity | |
lncRNA | Variable, structure-dependent | Stability enhancement, RNP complex assembly, regulatory function | |
snoRNA | Guide sequence regions | Target recognition for RNA modification |
The regulatory outcomes of ac⁴C modification are thus context-dependent, determined by: (1) RNA class, (2) specific subcellular localization, (3) position within the RNA molecule, and (4) interacting protein partners. In protein-coding transcripts, ac⁴C predominantly serves as an enhancer of gene expression through stability and translational control. In structural and regulatory non-coding RNAs, it primarily optimizes functional accuracy and molecular interactions [2] [3] [5].
Dysregulation of this modification landscape has significant pathological consequences. In cervical cancer, NAT10-mediated hyperacetylation of HNRNPUL1 mRNA in the 5'UTR drives oncogene overexpression, promoting proliferation and metastasis [5]. Conversely, systemic lupus erythematosus features global ac⁴C reduction in CD4+ T cells due to NAT10 downregulation, destabilizing transcripts involved in redox homeostasis and immune regulation [3]. These disease-specific alterations highlight the functional importance of maintaining precise ac⁴C distribution patterns across RNA categories.
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